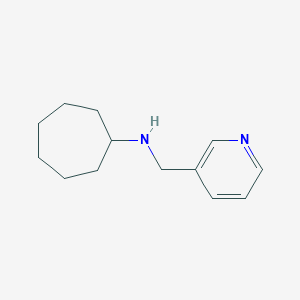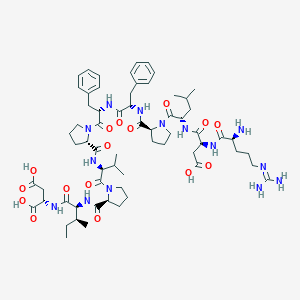![molecular formula C8H9NO2 B070282 3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione CAS No. 179686-00-1](/img/structure/B70282.png)
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione, commonly known as CPD, is a heterocyclic organic compound with a cyclic structure. It has been extensively studied for its potential applications in the field of medicinal chemistry. CPD has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
作用機序
The mechanism of action of CPD is not fully understood. However, it has been proposed that CPD exerts its biological activities through the modulation of various signaling pathways. CPD has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. CPD has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response.
生化学的および生理学的効果
CPD has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and plays a key role in inflammation. CPD has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and play a key role in the development of various diseases.
実験室実験の利点と制限
CPD has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess a wide range of biological activities. However, CPD has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. CPD also has low bioavailability, which can limit its potential applications in vivo.
将来の方向性
There are several future directions for the study of CPD. One potential direction is the development of novel synthetic methods for CPD. Another direction is the investigation of the structure-activity relationship of CPD and its analogs. This could lead to the development of more potent and selective CPD derivatives. Additionally, further studies are needed to elucidate the mechanism of action of CPD and its potential applications in the treatment of various diseases. Finally, the development of new formulations and delivery systems for CPD could improve its bioavailability and potential therapeutic applications.
Conclusion
In conclusion, CPD is a heterocyclic organic compound with a cyclic structure that has been extensively studied for its potential applications in the field of medicinal chemistry. CPD has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. The synthesis method of CPD involves the condensation reaction between 2,5-dioxopiperazine and cyclopentadiene. CPD has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CPD, including the development of novel synthetic methods, investigation of the structure-activity relationship, elucidation of the mechanism of action, and development of new formulations and delivery systems.
合成法
CPD can be synthesized through a multistep process starting from commercially available starting materials. The synthesis of CPD involves the condensation reaction between 2,5-dioxopiperazine and cyclopentadiene. The reaction is catalyzed by a Lewis acid such as zinc chloride or aluminum chloride. The resulting product is then reduced to obtain CPD.
科学的研究の応用
CPD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. CPD has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.
特性
CAS番号 |
179686-00-1 |
|---|---|
製品名 |
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione |
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC名 |
3,4,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1-4H2,(H,9,11) |
InChIキー |
IPNKRFZEYMATSU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C(=O)CC2 |
正規SMILES |
C1CC(=O)NC2=C1C(=O)CC2 |
同義語 |
1H-Cyclopenta[b]pyridine-2,5-dione,3,4,6,7-tetrahydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



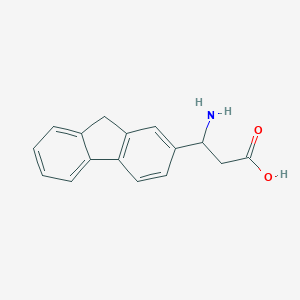

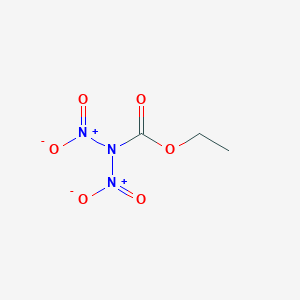
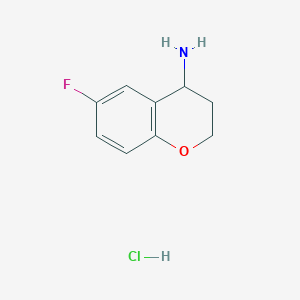
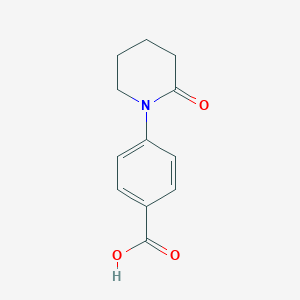
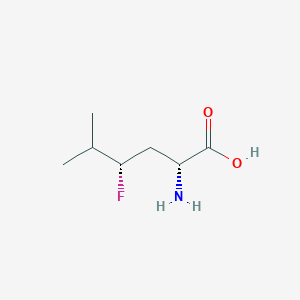
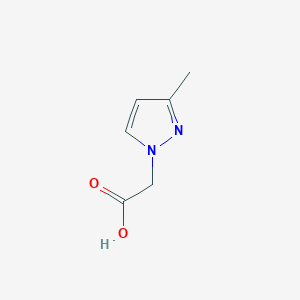
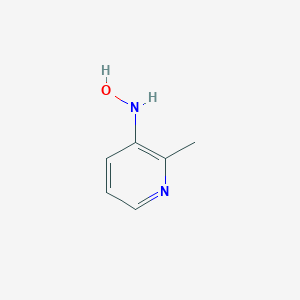
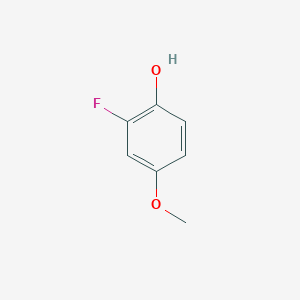
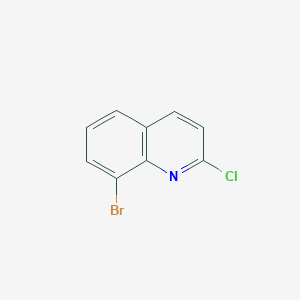
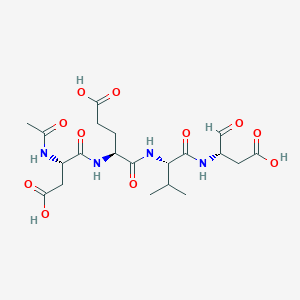
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)
